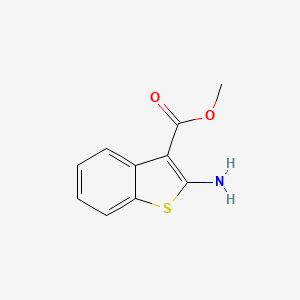

Methyl 2-amino-1-benzothiophene-3-carboxylate

Descripción general

Descripción

Methyl 2-amino-1-benzothiophene-3-carboxylate is a heterocyclic compound that contains a benzothiophene core. This compound is of significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and material science. The benzothiophene skeleton is a crucial building block in various organic materials, including solar cells, light-emitting diodes (OLEDs), and field-effect transistors . Additionally, derivatives of benzothiophene have shown various biological activities, making them valuable in the medical field .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One of the efficient methods for synthesizing methyl 2-amino-1-benzothiophene-3-carboxylate involves the copper-catalyzed N-arylation of methyl 3-amino-1-benzothiophene-2-carboxylate with (hetero)aryl iodides using copper(I) iodide (CuI), L-proline, and cesium carbonate (Cs₂CO₃) in dioxane at moderate temperatures . This method is relatively simple, cost-effective, and yields N-substituted products in moderate to high yields .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar copper-catalyzed cross-coupling reactions. The scalability of these reactions makes them suitable for industrial applications, ensuring consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-amino-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: N-substituted benzothiophene derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

- Methyl 2-amino-1-benzothiophene-3-carboxylate serves as a vital building block in organic synthesis. It is utilized to create complex molecules through various reactions such as cross-coupling and substitution. For instance, it has been employed in the synthesis of N-substituted derivatives that exhibit diverse biological activities .

Table 1: Synthesis Pathways Using this compound

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Cross-Coupling | Palladium-catalyzed coupling with aryl halides | 70-90 |

| Substitution | SNAr with electron-deficient aryl halides | 60-85 |

| Oxidation | Conversion to sulfoxides or sulfones | 50-75 |

Biological Applications

Pharmacological Potential

this compound has shown promise in pharmacology, particularly in the development of therapeutic agents targeting various diseases.

Antiviral Activity

Recent studies have highlighted its potential as an inhibitor of SARS-CoV-2 Mac1, a key enzyme in the virus's lifecycle. High-throughput screening identified derivatives with IC50 values as low as 2.1 µM, indicating strong antiviral activity .

Table 2: Antiviral Activity of Derivatives

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Methyl 2-amino derivative | 14 | High |

| Optimized analog | 2.1 | Very High |

Mechanism of Action

The compound's mechanism involves binding to specific targets within viral proteins, inhibiting their function without affecting host cell metabolism . This selectivity is crucial for developing safe antiviral therapies.

Industrial Applications

Material Science

In industry, this compound is explored for its potential in producing specialized materials. Its derivatives can be incorporated into polymers and coatings that require specific thermal or mechanical properties.

Table 3: Industrial Uses of Derivatives

| Application | Compound Example | Properties Enhanced |

|---|---|---|

| Polymer Production | Methyl ester derivatives | Improved thermal stability |

| Coatings | Functionalized benzothiophenes | Enhanced adhesion and durability |

Mecanismo De Acción

The mechanism of action of methyl 2-amino-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as tubulin polymerization inhibitors bind to the colchicine binding site on tubulin, preventing microtubule formation and thus inhibiting cell division . This mechanism is particularly relevant in the context of cancer treatment, where inhibiting cell division can slow down or stop the proliferation of cancer cells.

Comparación Con Compuestos Similares

Methyl 2-amino-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives and similar heterocyclic compounds:

Similar Compounds: Methyl 3-amino-1-benzothiophene-2-carboxylate, 3-methylbenzo[b]thiophene, and various indole derivatives

Uniqueness: The unique combination of the benzothiophene core with an amino and carboxylate group provides distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in organic synthesis and medicinal chemistry.

Actividad Biológica

Methyl 2-amino-1-benzothiophene-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiophene core with an amino group at the 2-position and a carboxylate group at the 3-position. This unique structure contributes to its distinct reactivity and biological properties, making it a valuable scaffold for drug development.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Notably, its derivatives have shown potential as:

- Antimicrobial Agents : The compound exhibits activity against various bacterial strains, including Mycobacterium tuberculosis, by inhibiting essential enzymes in the biotin synthesis pathway .

- Antitumor Agents : Research indicates that derivatives of this compound can inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism involves binding to the colchicine site on tubulin, preventing microtubule formation.

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Antimicrobial Activity

A study focused on the inhibition of Mycobacterium tuberculosis transaminase BioA demonstrated that derivatives of this compound are effective in targeting this enzyme, which is essential for the survival of the bacterium both in vitro and in vivo. The findings suggest that these compounds could serve as a basis for developing new tuberculosis treatments .

Antitumor Effects

In vitro studies have shown that this compound derivatives inhibit cancer cell proliferation by disrupting microtubule dynamics. For instance, compounds designed to mimic colchicine were effective in inducing apoptosis in various cancer cell lines.

Structure-Activity Relationship (SAR) Studies

Research has revealed key insights into the structure-activity relationships of this compound. Variations in substituents on the benzothiophene ring significantly influence biological activity. For example, modifications at the 3-position have been linked to enhanced potency against specific cancer types .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

methyl 2-amino-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-13-10(12)8-6-4-2-3-5-7(6)14-9(8)11/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQQDOKKXZCNOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432195 | |

| Record name | methyl 2-amino-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92539-88-3 | |

| Record name | methyl 2-amino-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.